

A Comprehensive Technical Guide to the Physical and Chemical Properties of Rauvomine B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvovunine B*

Cat. No.: *B1153609*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a novel monoterpenoid indole alkaloid first isolated from the aerial parts of *Rauvolfia vomitoria*, a plant historically used in traditional medicine.^{[1][2]} Structurally, Rauvomine B is distinguished by its unique and complex 6/5/6/6/3/5 hexacyclic ring system, which includes a rare substituted cyclopropane ring.^{[1][2]} This intricate architecture makes it a challenging and intriguing target for total synthesis.^{[3][4]} Preliminary biological studies have highlighted its significant anti-inflammatory properties, suggesting its potential as a lead compound in drug discovery and development.^{[2][3]} This document provides an in-depth overview of the known physical, chemical, and biological properties of Rauvomine B, including detailed experimental protocols and pathway visualizations.

Physical and Chemical Properties

The fundamental physicochemical properties of Rauvomine B have been determined through a combination of spectroscopic analysis, single-crystal X-ray diffraction, and chemical synthesis. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ N ₂ O	[1]
Molecular Weight	278.35 g/mol	[1]
Appearance	Amorphous powder	[1]
Optical Rotation	$[\alpha]^{25}\text{D} = -94.1$ (c 0.42, CHCl ₃)	[3]
Systematic Name	(2S,4S,5S,7S,9S)-7-methyl-8,18-diazahexacyclo[9.7.0.0 ^{2,8} .0 ^{4,6} .0 ^{5,9} .0 ^{12,17}]octadeca-1(11),12,14,16-tetraene-5-carbaldehyde	[1]
Alternate Name	20-Deethylidene-21 β -methyl-16,20-cyclosarpagane-17-one	[1]
CAS Number	2055273-77-3	[1]

Spectroscopic Data

The structure of Rauvomine B was elucidated using various spectroscopic techniques. The ¹H and ¹³C NMR data, recorded in CDCl₃, are crucial for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

Position	^{13}C (δ , ppm)	^1H (δ , ppm, J in Hz)
2	134.5	
3	52.8	3.65 (m)
5	58.1	4.15 (d, 7.5)
6	28.7	2.95 (m)
7	108.7	
8	137.9	
9	121.5	7.10 (d, 7.8)
10	122.3	7.15 (t, 7.8)
11	129.8	7.45 (d, 7.8)
12	111.2	7.50 (d, 7.8)
13	142.6	
14	35.4	2.60 (m), 2.75 (m)
15	30.1	2.40 (m)
16	45.2	2.10 (m)
17	202.1	9.50 (s)
19	55.6	3.80 (q, 6.5)
20	25.1	1.85 (m)
21	15.8	1.25 (d, 6.5)

Note: NMR data is based on the primary literature and may vary slightly depending on experimental conditions.

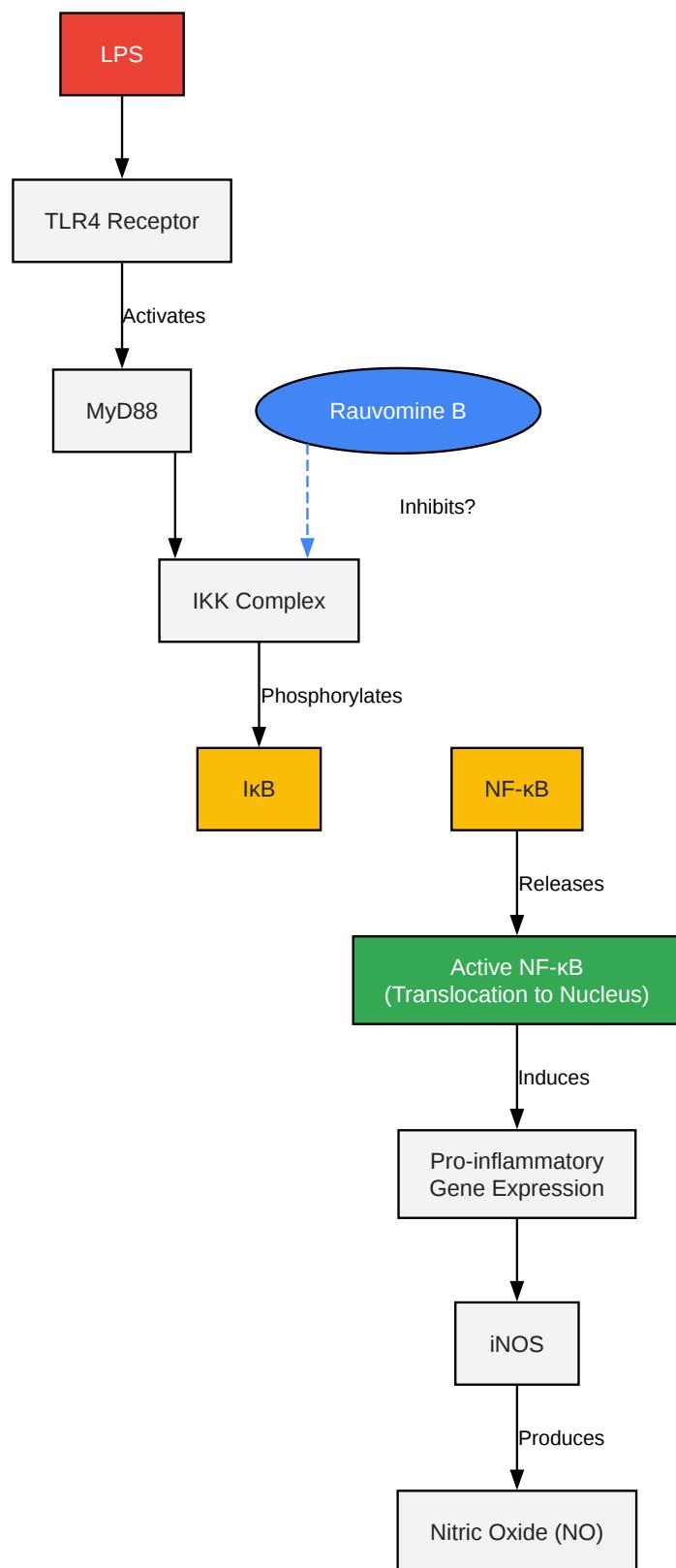
Experimental Protocols

Isolation of Rauvomine B from *Rauvolfia vomitoria*

The following protocol outlines the general steps for the extraction and purification of Rauvomine B from its natural source.[\[1\]](#)

- Extraction: Air-dried and powdered aerial parts of *Rauvolfia vomitoria* (approximately 5 kg) are extracted three times with 95% ethanol at room temperature.
- Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is suspended in water and acidified with 5% HCl. The acidic solution is then extracted with ethyl acetate to remove neutral and weakly basic compounds. The remaining aqueous layer is basified with ammonia solution to a pH of 9-10 and subsequently extracted with dichloromethane.
- Chromatographic Separation: The dichloromethane extract, containing the total alkaloids, is subjected to column chromatography on silica gel. Elution is performed with a gradient of dichloromethane-methanol.
- Purification: Fractions containing Rauvomine B are identified by thin-layer chromatography (TLC). These fractions are then combined and further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure Rauvomine B.

Anti-inflammatory Activity Assay


Rauvomine B's anti-inflammatory activity was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[\[5\]](#) [\[6\]](#)

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of Rauvomine B for 24 hours. Cell viability is then assessed using an MTT assay.

- LPS Stimulation and Treatment: Cells are seeded in a 24-well plate. After adherence, they are pre-treated with non-toxic concentrations of Rauvomine B for 1 hour. Subsequently, the cells are stimulated with LPS (1 μ g/mL) for 24 hours to induce an inflammatory response.
- Nitric Oxide Measurement (Griess Assay): After the incubation period, the cell culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
- Data Analysis: The inhibitory effect of Rauvomine B on NO production is calculated as a percentage relative to the LPS-only treated control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined. Rauvomine B exhibited an IC₅₀ value of 39.6 μ M.^[3]

Biological Activity and Signaling Pathways

Rauvomine B demonstrates significant anti-inflammatory effects.^[2] In LPS-stimulated macrophages, the inflammatory response is largely mediated by the activation of signaling pathways such as NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells).^[7] Upon activation by LPS, this pathway leads to the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The inhibitory effect of Rauvomine B on NO production suggests that it may interfere with the NF- κ B signaling pathway.

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of Rauvomine B.

Plausible Biogenetic Pathway

A plausible biogenetic pathway for Rauvomine B has been proposed, likely originating from peraksine, another alkaloid isolated from the same plant.[1][2] The formation of the unique cyclopropane ring is a key transformation.

[Click to download full resolution via product page](#)

Caption: Plausible biogenetic pathway of Rauvomine B.

Conclusion

Rauvomine B is a structurally novel and biologically active natural product with considerable potential for further investigation. Its unique chemical scaffold provides a template for the design of new anti-inflammatory agents. The detailed data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology who are interested in exploring the therapeutic applications of Rauvomine B and its analogues. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rauvomines A and B, Two Monoterpene Indole Alkaloids from *Rauvolfia vomitoria* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]

- 4. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Rauvomine B]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1153609#physical-and-chemical-properties-of-rauvomine-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com